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Compound of Interest

Compound Name:
[4-(2-Methylimidazol-1-

yl)phenyl]methanol

Cat. No.: B069914 Get Quote

An In-depth Technical Guide on the Theoretical and Computational Investigation of [4-(2-
Methylimidazol-1-yl)phenyl]methanol and its Analogs

Disclaimer: As of the latest literature surveys, specific theoretical and computational studies

exclusively focused on [4-(2-Methylimidazol-1-yl)phenyl]methanol are not readily available.

This guide has been constructed by leveraging methodologies and data from studies on

structurally analogous imidazole-containing compounds. The presented data and protocols are

representative of the computational approaches used for this class of molecules and are

intended to serve as a comprehensive framework for researchers, scientists, and drug

development professionals.

Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry and materials science due to

their versatile coordination properties and diverse biological activities. The molecule [4-(2-
Methylimidazol-1-yl)phenyl]methanol combines the key structural features of a 2-substituted

imidazole ring linked to a phenylmethanol group, suggesting its potential as a bioactive agent

or a functional material. Theoretical and computational chemistry provide invaluable tools for

elucidating the electronic structure, reactivity, and potential biological interactions of such novel

compounds. This guide outlines the standard computational methodologies and expected

theoretical data for a comprehensive in-silico analysis of [4-(2-Methylimidazol-1-
yl)phenyl]methanol.
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Molecular Structure and Properties
Computational studies on imidazole derivatives typically commence with geometry optimization

and frequency calculations to determine the most stable conformation and to ensure that the

optimized structure corresponds to a true energy minimum. These calculations are fundamental

for subsequent analyses of the molecule's properties.

Optimized Molecular Geometry
The three-dimensional structure of [4-(2-Methylimidazol-1-yl)phenyl]methanol would be

optimized using Density Functional Theory (DFT), a widely used quantum chemical method.

The optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters for [4-(2-Methylimidazol-1-yl)phenyl]methanol
(Analog-Based)

Parameter Bond/Angle Predicted Value

Bond Length C-N (imidazole) ~1.38 Å

C=N (imidazole) ~1.32 Å

C-C (phenyl) ~1.39 Å

C-O (methanol) ~1.43 Å

N-C (imidazole-phenyl) ~1.42 Å

Dihedral Angle Imidazole-Phenyl ~35-45°

Spectroscopic Analysis (Theoretical)
Computational methods can predict various spectra, which are crucial for the characterization

of the synthesized compound.

Table 2: Predicted Spectroscopic Data for [4-(2-Methylimidazol-1-yl)phenyl]methanol
(Analog-Based)
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Spectrum Key Vibrations / Shifts
Predicted Wavenumber
(cm⁻¹) / Chemical Shift
(ppm)

FT-IR O-H stretch (methanol) ~3400-3500

C-H stretch (aromatic) ~3000-3100

C=N stretch (imidazole) ~1600-1650

C-O stretch (methanol) ~1050-1150

¹H-NMR -OH (methanol) ~4.5-5.5

-CH₂- (methanol) ~4.6-4.8

Aromatic protons ~7.2-7.8

Imidazole protons ~7.0-7.5

Methyl protons ~2.3-2.5

¹³C-NMR -CH₂- (methanol) ~60-65

Aromatic carbons ~120-140

Imidazole carbons ~120-145

Methyl carbon ~12-15

Quantum Chemical Descriptors and Reactivity
Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps

are standard computational tools to understand the reactivity and electronic properties of a

molecule.

Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial for determining a molecule's electronic properties and reactivity. The energy

gap between HOMO and LUMO indicates the molecule's chemical stability.
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Table 3: Predicted Frontier Molecular Orbital Properties for [4-(2-Methylimidazol-1-
yl)phenyl]methanol (Analog-Based)

Parameter Value (eV)

HOMO Energy -6.0 to -6.5

LUMO Energy -1.0 to -1.5

HOMO-LUMO Gap 4.5 to 5.5

Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule,

indicating electrophilic and nucleophilic sites.

Experimental and Computational Protocols
Synthesis Protocol (Representative)
The synthesis of analogous imidazole derivatives often involves a multi-step process. A

plausible synthetic route for [4-(2-Methylimidazol-1-yl)phenyl]methanol is outlined below.

4-Bromobenzaldehyde

Ullmann Coupling
(CuI, L-proline, K2CO3, DMSO)

2-Methylimidazole

4-(2-Methylimidazol-1-yl)benzaldehydeFormation of C-N bond Reduction
(NaBH4, Methanol) [4-(2-Methylimidazol-1-yl)phenyl]methanolReduction of aldehyde

Click to download full resolution via product page

Caption: A representative synthetic workflow for the target molecule.

Computational Methodology
All theoretical calculations would be performed using a quantum chemistry software package

like Gaussian.
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Geometry Optimization: The initial structure of the molecule is optimized using DFT with a

suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1][2][3]

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to

confirm the optimized structure as a true minimum on the potential energy surface and to

predict the IR spectrum.

NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method is employed to

calculate the ¹H and ¹³C NMR chemical shifts.[4]

FMO and MEP Analysis: The energies of the HOMO and LUMO, as well as the MEP surface,

are generated from the optimized geometry.[1][4]

Solvation Effects: To simulate a more realistic environment, calculations can be repeated

using a continuum solvation model like the Polarizable Continuum Model (PCM).[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.researchgate.net/publication/221820570_Synthesis_and_antifungal_activity_of_a_new_series_of_2-1H-imidazol-1-yl-1-phenylethanol_derivatives
https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00350f
https://www.researchgate.net/figure/Mechanism-proposed-to-explain-the-synthesis-of-substituted-imidazoles-12-developed-by_fig4_312607707
https://www.researchgate.net/publication/372186341_Synthesis_Biological_Evaluation_DFT_Studies_and_Molecular_Docking_of_Novel_4-5-1H-Imidazol-1-yl-3-methyl-1-phenyl-1H-pyrazol-4-yl-6-amino-3-methyl-_1-phenyl-14-dihydropyrano23-cpyrazole-5-carbonitrile
https://www.researchgate.net/publication/221820570_Synthesis_and_antifungal_activity_of_a_new_series_of_2-1H-imidazol-1-yl-1-phenylethanol_derivatives
https://www.researchgate.net/publication/372186341_Synthesis_Biological_Evaluation_DFT_Studies_and_Molecular_Docking_of_Novel_4-5-1H-Imidazol-1-yl-3-methyl-1-phenyl-1H-pyrazol-4-yl-6-amino-3-methyl-_1-phenyl-14-dihydropyrano23-cpyrazole-5-carbonitrile
https://www.researchgate.net/publication/372186341_Synthesis_Biological_Evaluation_DFT_Studies_and_Molecular_Docking_of_Novel_4-5-1H-Imidazol-1-yl-3-methyl-1-phenyl-1H-pyrazol-4-yl-6-amino-3-methyl-_1-phenyl-14-dihydropyrano23-cpyrazole-5-carbonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Computational Workflow

Initial Molecular Structure

Geometry Optimization
(DFT/B3LYP/6-311++G(d,p))

Frequency Calculation

Spectroscopic Predictions
(IR, NMR)

Electronic Property Analysis
(HOMO, LUMO, MEP)

Final Data Analysis

Solvation Modeling
(PCM)

Click to download full resolution via product page

Caption: A standard computational workflow for theoretical analysis.

Potential Biological Activity and Molecular Docking
Given the prevalence of imidazole derivatives in drug discovery, a key application of

computational studies is to predict potential biological targets through molecular docking.

Molecular Docking Protocol
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Target Selection: Based on the structural features of [4-(2-Methylimidazol-1-
yl)phenyl]methanol, potential protein targets such as kinases or enzymes involved in cell

signaling can be selected.

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the

Protein Data Bank (PDB). The ligand ([4-(2-Methylimidazol-1-yl)phenyl]methanol) is
prepared by optimizing its geometry and assigning appropriate charges.

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding

mode and affinity of the ligand to the active site of the protein.

Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions

(e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein

residues.
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Molecular Docking Workflow

Select Protein Target (from PDB)

Prepare Protein
(Remove water, add hydrogens)

Define Binding Site Prepare Ligand
(Optimize geometry, assign charges)

Run Docking Simulation

Analyze Binding Poses and Interactions

Predict Binding Affinity

Click to download full resolution via product page

Caption: A typical workflow for molecular docking studies.

Table 4: Representative Molecular Docking Results for an Analogous Imidazole Derivative with

a Kinase Target
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Parameter Value

Binding Affinity (kcal/mol) -7.0 to -9.0

Key Interacting Residues

Amino acids forming hydrogen bonds with the

imidazole nitrogen and methanol hydroxyl

group.

Type of Interactions
Hydrogen bonding, π-π stacking with aromatic

residues, hydrophobic interactions.

Conclusion
This technical guide provides a comprehensive overview of the theoretical and computational

methodologies that would be applied to study [4-(2-Methylimidazol-1-yl)phenyl]methanol. By

employing DFT calculations, spectroscopic predictions, and molecular docking, a thorough

understanding of the molecule's structural, electronic, and potential biological properties can be

achieved. The data and protocols presented, based on analogous compounds, serve as a

robust framework for guiding future experimental and in-silico research on this and related

imidazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b069914#theoretical-and-computational-studies-of-4-
2-methylimidazol-1-yl-phenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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